Propanoic acid, 2-oxo-, (4-bromophenyl)methyl ester
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Overview
Description
Propanoic acid, 2-oxo-, (4-bromophenyl)methyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, an oxo group, and a (4-bromophenyl)methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-oxo-, (4-bromophenyl)methyl ester typically involves the esterification of propanoic acid derivatives with (4-bromophenyl)methyl alcohol. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 2-oxo-, (4-bromophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The bromine atom in the (4-bromophenyl) group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-oxo-, (4-bromophenyl)methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-oxo-, (4-bromophenyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems . The bromine atom in the (4-bromophenyl) group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Propanoic acid, 2-bromo-, methyl ester: This compound has a similar structure but with a bromine atom on the propanoic acid backbone instead of the phenyl group.
Propanoic acid, 2-oxo-, methyl ester: This compound lacks the (4-bromophenyl) group, making it less complex.
Uniqueness: Propanoic acid, 2-oxo-, (4-bromophenyl)methyl ester is unique due to the presence of both an oxo group and a (4-bromophenyl)methyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
833488-71-4 |
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Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-oxopropanoate |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
RYOINZKXHOWEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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